N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899955-06-7
VCID: VC6749058
InChI: InChI=1S/C17H17ClN4O3/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24)
SMILES: CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CO2
Molecular Formula: C17H17ClN4O3
Molecular Weight: 360.8

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

CAS No.: 899955-06-7

VCID: VC6749058

Molecular Formula: C17H17ClN4O3

Molecular Weight: 360.8

* For research use only. Not for human or veterinary use.

N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide - 899955-06-7

Description

Synthesis Pathways

While specific synthetic routes for this compound are not provided in the results, general methods for synthesizing oxalamides involve:

  • Reaction of Oxalyl Chloride with Amines: Oxalyl chloride reacts with primary or secondary amines to form oxalamides.

    • Example: Reacting oxalyl chloride with 5-chloro-2-cyanoaniline and 2-(dimethylamino)-2-(furan-2-yl)ethylamine.

  • Coupling Reactions: Using coupling agents like carbodiimides (e.g., DCC or EDC) to link amines with oxalic acid derivatives.

Medicinal Chemistry

Compounds with similar structures often exhibit:

  • Anticancer Properties: The furan ring and cyanophenyl group may interact with biological targets such as enzymes or DNA.

  • Anti-inflammatory Activity: Oxalamide derivatives have shown potential as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

Material Science

Oxalamides are used as:

  • Precursors for polymers.

  • Stabilizers in materials due to their rigid structures.

Analytical Characterization

To confirm the structure, the following techniques are typically employed:

  • NMR Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR to identify functional groups.

    • Chemical shifts for the furan ring (~6–8 ppm), dimethylamino group (~2–3 ppm), and aromatic protons (~7–8 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to its molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for amide groups (~1650 cm1^{-1}).

    • Cyano group stretching (~2200 cm1^{-1}).

  • X-Ray Crystallography:

    • To determine the precise three-dimensional structure.

Research Directions

Given its structural features, future research could explore:

  • Biological Activity Screening:

    • Testing against cancer cell lines or inflammatory pathways.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the phenyl or furan rings to optimize activity.

  • Molecular Docking Simulations:

    • Predicting binding affinity to biological targets like enzymes or receptors.

CAS No. 899955-06-7
Product Name N1-(5-chloro-2-cyanophenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide
Molecular Formula C17H17ClN4O3
Molecular Weight 360.8
IUPAC Name N'-(5-chloro-2-cyanophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Standard InChI InChI=1S/C17H17ClN4O3/c1-22(2)14(15-4-3-7-25-15)10-20-16(23)17(24)21-13-8-12(18)6-5-11(13)9-19/h3-8,14H,10H2,1-2H3,(H,20,23)(H,21,24)
Standard InChIKey JJCFMFFKTSBIMI-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)C2=CC=CO2
Solubility not available
PubChem Compound 18589114
Last Modified Aug 18 2023

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